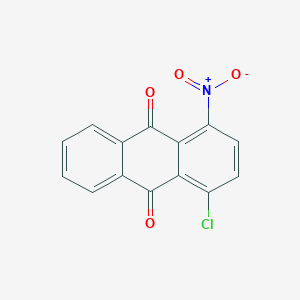
1-chloro-4-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4 . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-chloro-4-nitroanthracene-9,10-dione can be synthesized through the nitration of 1-chloro-anthraquinone. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-nitro-anthraquinone follows a similar nitration process but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Continuous-flow methods have been explored to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like amines or thiols in the presence of a base to facilitate the reaction.
Major Products:
Reduction: The reduction of 1-chloro-4-nitro-anthraquinone typically yields 1-chloro-4-amino-anthraquinone.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used, such as 1-amino-4-nitro-anthraquinone.
Aplicaciones Científicas De Investigación
Synthesis Applications
This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple reactions, making it a versatile building block in organic synthesis.
Case Studies in Synthesis
- Functionalization of Anthraquinones : The compound has been used in the functionalization of anthraquinones to create derivatives with enhanced properties. For instance, reactions involving 1-chloro-4-nitroanthracene-9,10-dione have been reported to yield novel anthraquinone derivatives that exhibit improved solubility and stability .
- Total Synthesis of Antitumor Agents : In synthetic organic chemistry, this compound has been utilized as a key intermediate in the total synthesis of biologically active compounds such as angucycline antibiotics. The strategic incorporation of this compound into synthetic pathways has led to the development of new therapeutic agents .
Dye Applications
This compound is also explored for its potential as a dye due to its chromophoric properties.
Dye Characteristics
- The compound exhibits strong absorbance in the visible spectrum, making it suitable for dyeing applications.
- It is particularly noted for its use in creating anthraquinone-based dyes, which are known for their vibrant colors and stability .
Biological Activities
Research indicates that this compound may possess notable biological activities.
Case Studies on Biological Evaluation
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The introduction of different substituents can enhance these activities, making them candidates for further pharmacological exploration .
- Cytotoxicity Studies : Preliminary evaluations suggest that certain derivatives derived from this compound demonstrate cytotoxic effects on cancer cell lines. This property is being investigated for potential applications in cancer therapy .
Mecanismo De Acción
The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .
Comparación Con Compuestos Similares
- 1-Chloro-2-nitro-anthraquinone
- 1-Chloro-5-nitro-anthraquinone
- 1-Chloro-8-nitro-anthraquinone
Comparison: 1-chloro-4-nitroanthracene-9,10-dione is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
6337-82-2 |
|---|---|
Fórmula molecular |
C14H6ClNO4 |
Peso molecular |
287.65 g/mol |
Nombre IUPAC |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clave InChI |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6337-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















